1-Benzoyl-3,3-difluoropyrrolidine
Description
Significance of Fluorinated Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new drugs, with approximately 85% of all bioactive compounds featuring a heterocyclic moiety. tandfonline.comtandfonline.com The strategic introduction of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. tandfonline.commdpi.com The first fluorinated drug, Fludrocortisone, was approved in 1954, and since then, over 300 such drugs have entered the market, accounting for 20% of all pharmaceuticals. tandfonline.comtandfonline.com
The unique physicochemical properties of the carbon-fluorine bond, such as its high strength and polarity with minimal steric hindrance, offer numerous advantages. tandfonline.comtandfonline.com Fluorination can enhance metabolic stability, thereby increasing a drug's half-life, and modulate the acidity or basicity of nearby functional groups to improve bioavailability and binding affinity. tandfonline.comtandfonline.com Furthermore, the presence of fluorine can increase a compound's membrane permeability. mdpi.com This has led to the development of numerous successful drugs, including Lipitor, fluoxetine, and linezolid. tandfonline.comtandfonline.com The versatility of fluorinated heterocycles is further demonstrated by their wide range of therapeutic applications, from oncology to infectious diseases, and their use in diagnostic imaging techniques like 19F-MRI and 18F-PET. tandfonline.commdpi.com
Overview of the Pyrrolidine (B122466) Scaffold in Advanced Organic Synthesis
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a highly privileged scaffold in drug discovery and organic synthesis. researchgate.netnih.gov Its prevalence is rooted in its widespread occurrence in natural products, particularly alkaloids such as nicotine, which exhibit a range of biological activities. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a desirable trait in the design of new therapeutic agents. researchgate.netnih.gov
This scaffold's significance is underscored by the fact that it is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Beyond its role in medicinal chemistry, the pyrrolidine framework is a versatile building block and ligand in organic synthesis. Chiral pyrrolidines, in particular, have become essential organocatalysts, capable of promoting a variety of chemical transformations in an enantioselective and environmentally friendly manner. mdpi.com The continuous development of novel synthetic strategies to construct and functionalize the pyrrolidine ring highlights its enduring importance in the field. researchgate.netmdpi.com
Rationale for Geminal Difluorination within Pyrrolidine Systems
The introduction of a geminal difluoro (CF₂) group into a molecule, replacing a methylene (B1212753) (CH₂) unit, induces significant changes in its structural and electronic properties. nih.gov This substitution leads to a localized inversion of charge and a widening of the internal bond angle. nih.gov A key motivation for geminal difluorination is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug discovery. nih.gov
Specifically within the pyrrolidine ring, the incorporation of two fluorine atoms at the same carbon can have profound stereoelectronic effects. nih.gov These effects can modulate the conformational preferences of the ring, which is crucial for its interaction with biological targets. nih.gov The presence of the difluorinated moiety can also influence the basicity of the pyrrolidine nitrogen, a key factor in its role as an organocatalyst. nih.gov The synthesis of 3,3-difluoropyrrolidine (B39680) derivatives is therefore of great interest, as these compounds serve as valuable building blocks for creating more complex molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. chemimpex.comnbinno.com
Academic Importance and Research Trajectory of 1-Benzoyl-3,3-difluoropyrrolidine
The academic interest in this compound stems from its position at the intersection of the aforementioned areas. It combines the privileged pyrrolidine scaffold with the advantageous properties of geminal difluorination. The benzoyl group attached to the nitrogen atom serves as a common protecting group in organic synthesis and can also be a key pharmacophoric element in its own right.
Research into this specific compound and its analogues is driven by the need for novel, fluorinated building blocks for the synthesis of new chemical entities. The development of practical and cost-effective synthetic routes to 3,3-difluoropyrrolidine and its derivatives has been a significant area of investigation. nih.gov The resulting compounds, including this compound, are then utilized in the exploration of new chemical space for applications in medicinal chemistry and materials science. chemimpex.com For instance, derivatives of 3,3-difluoropyrrolidine have been explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and dual leucine (B10760876) zipper kinase (DLK), highlighting the therapeutic potential of this structural motif. nbinno.comsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-11(13)6-7-14(8-11)10(15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
YJCLGNZAUQDTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 1 Benzoyl 3,3 Difluoropyrrolidine and Derivatives
Amide Bond Reactivity and Cleavage Mechanisms
The amide bond in 1-benzoyl-3,3-difluoropyrrolidine is a key site for chemical transformations. While amides are generally stable, recent advances in catalysis have enabled their selective cleavage under mild conditions. nih.gov
Reductive C-N Bond Cleavage via Lewis Acid and Photoredox Catalysis
A significant challenge in synthetic chemistry is the cleavage of inert C–N bonds in unstrained rings like pyrrolidine (B122466). nih.gov A novel strategy employing a combination of Lewis acid and photoredox catalysis has been developed for the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidine. nih.govchemrxiv.org This method facilitates a single-electron transfer to the amide carbonyl group, which is promoted by the crucial role of a Lewis acid, as demonstrated by cyclic voltammetry and NMR studies. nih.gov
The reaction typically involves an iridium-based photoredox catalyst that, upon excitation with visible light, becomes a potent reductant. acs.org The Lewis acid, such as a scandium triflate, coordinates to the amide's carbonyl oxygen, which lowers the reduction potential of the amide and facilitates the single-electron transfer from the excited photocatalyst. nih.govrsc.org This process generates a radical anion intermediate, which then undergoes selective C-N bond cleavage. This protocol is applicable to a range of pyrrolidine-containing molecules, enabling not only the cleavage of the C-N bond but also subsequent C-C bond formation through intermolecular radical addition. nih.govchemrxiv.org
Mechanistic Investigations of Amide Transformations
The mechanism of amide bond cleavage under these dual catalytic conditions begins with the activation of the amide. In the absence of a Lewis acid, the single-electron transfer to the amide is often not feasible. The Lewis acid's coordination to the carbonyl oxygen makes the amide a better electron acceptor. nih.govrsc.org
Upon formation of the radical anion intermediate, the molecule undergoes a ring-opening via cleavage of the C2-N bond. This step is site-selective and generates a carbon-centered radical distal to the nitrogen. This radical species can then be trapped by various radical acceptors or undergo further transformations, leading to a variety of functionalized products. nih.govchemrxiv.org This type of reductive C-N bond cleavage represents a departure from traditional methods that often require harsh reagents. diva-portal.org
Alternative mechanisms for amide bond cleavage include acid- or base-catalyzed hydrolysis. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond. libretexts.org However, the photoredox/Lewis acid-catalyzed method offers a distinct, radical-based pathway for cleaving these robust bonds under milder conditions.
Reactions at the Difluoromethylene Center
The gem-difluoromethylene group (CF2) is a key structural motif that imparts unique properties to the molecule. It is often considered a bioisostere for a carbonyl group or an ether oxygen. The high electronegativity of the fluorine atoms significantly influences the molecule's stability and reactivity.
Substitution Reactions at Fluorinated Carbons
The carbon-fluorine bond is the strongest single bond in organic chemistry, making substitution reactions at the gem-difluorinated carbon of a saturated ring like 3,3-difluoropyrrolidine (B39680) challenging. Direct nucleophilic substitution of a fluoride (B91410) ion is generally not feasible under standard conditions. However, reactions involving gem-difluoroalkenes, which are structurally related, show that nucleophilic attack can occur at the difluorinated carbon, though this often leads to elimination of a fluoride ion to form a monofluoroalkene. nih.gov
For saturated systems, functionalization often requires transformation into a more reactive species. While no direct substitution reactions on the CF2 group of this compound are prominently reported, related chemistries suggest that strategies like frustrated Lewis pair (FLP) mediated monodefluorination could potentially activate one of the C-F bonds, although this has been demonstrated on gem-difluoromethyl groups rather than cyclic systems.
Stability and Reactivity of the gem-Difluoromethylene Group
The gem-difluoromethylene group is known for its high chemical and thermal stability. The strong C-F bonds are resistant to many chemical reagents. The introduction of the CF2 group has a profound inductive effect, withdrawing electron density from the surrounding atoms. nih.gov This electronic effect can influence the basicity of the pyrrolidine nitrogen and the reactivity of the entire ring system.
Functional Group Interconversions on the Pyrrolidine Ring
Following the cleavage of the N-benzoyl group, the resulting 3,3-difluoropyrrolidine offers a secondary amine as a handle for a variety of functional group interconversions. sigmaaldrich.comnih.gov This parent amine is a valuable building block in medicinal chemistry for synthesizing more complex molecules, such as inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). sigmaaldrich.comnbinno.com
The secondary amine of 3,3-difluoropyrrolidine can undergo standard transformations such as N-alkylation, N-arylation, and acylation to introduce a wide range of substituents. For instance, it can be reacted with various electrophiles to form new C-N bonds. The borrowing hydrogen methodology, which involves the iridium-catalyzed reaction of amines with alcohols, represents a modern and atom-efficient method for synthesizing N-substituted pyrrolidines. researchgate.net These reactions allow for the diversification of the 3,3-difluoropyrrolidine scaffold, enabling the synthesis of a library of derivatives for various applications.
Derivatization Strategies for Scaffold Elaboration
The elaboration of the this compound scaffold can be approached through several synthetic strategies. These methods focus on introducing new functional groups and building complex molecular architectures from the core structure. The primary routes for derivatization involve functionalization of the pyrrolidine ring and modification of the benzoyl group.
Functionalization of the Pyrrolidine Ring:
The pyrrolidine ring offers several positions for the introduction of new substituents. The presence of the N-benzoyl group significantly influences the reactivity of the adjacent C-H bonds at the C2 and C5 positions, making them susceptible to deprotonation and subsequent functionalization.
α-Functionalization: The positions alpha to the nitrogen atom (C2 and C5) are the most activated sites for derivatization. The electron-withdrawing nature of the benzoyl group increases the acidity of the α-protons. This allows for deprotonation using a strong base, such as an organolithium reagent, to form an N-acyl-α-lithioamine intermediate. This intermediate can then react with a variety of electrophiles to introduce new substituents. While direct experimental data on this compound is limited in publicly available literature, extensive research on analogous N-acylpyrrolidines demonstrates the feasibility of this approach. For instance, the α-lithiation of N-Boc-pyrrolidine, a similar N-acylated pyrrolidine, followed by reaction with electrophiles is a well-established method for introducing alkyl, aryl, and other functional groups.
C-H Activation: Modern synthetic methods, such as transition metal-catalyzed C-H activation, provide powerful tools for the functionalization of otherwise unreactive C-H bonds. For the 1-benzoylpyrrolidine (B181117) scaffold, rhodium-catalyzed C-H activation has been shown to enable annulation reactions, leading to the formation of more complex, fused ring systems. This strategy could potentially be applied to this compound to generate novel polycyclic structures. The geminal difluoro group at the C3 position might influence the regioselectivity of such reactions.
The existence of derivatives such as this compound-2-carbaldehyde in chemical databases confirms that functionalization at the C2 position is achievable, likely through methods analogous to those described above.
Modification of the Benzoyl Group:
The benzoyl moiety provides another handle for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring.
Electrophilic Aromatic Substitution: The benzoyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur at the meta-positions of the phenyl ring. The reaction conditions would need to be carefully controlled to overcome the deactivating effect of the carbonyl group.
An alternative to post-synthesis modification is the use of substituted benzoyl chlorides in the initial acylation of 3,3-difluoropyrrolidine. This approach allows for the direct incorporation of a wide variety of functional groups onto the aromatic ring, providing a more direct and often higher-yielding route to analogs with modified benzoyl moieties.
The table below summarizes potential derivatization strategies for the this compound scaffold based on established reactivity principles of analogous N-acylpyrrolidines.
| Reaction Type | Reagents and Conditions | Potential Products | Notes |
| α-Arylation of Pyrrolidine Ring | Quinone monoacetal, DABCO, aryl nucleophile | α-Aryl-1-benzoyl-3,3-difluoropyrrolidines | Based on redox-neutral α-functionalization of pyrrolidines. nih.gov |
| α-Lithiation and Electrophilic Quench | Strong base (e.g., s-BuLi), electrophile (e.g., R-X, RCHO) | 2-Substituted-1-benzoyl-3,3-difluoropyrrolidines | A common strategy for functionalizing N-acyl cyclic amines. google.com |
| Rh(III)-Catalyzed C-H Annulation | [RhCp*Cl2]2, AgSbF6, alkyne | Fused polycyclic derivatives | Offers a pathway to complex scaffolds. |
| Nitration of Benzoyl Group | HNO3, H2SO4 | 1-(3-Nitrobenzoyl)-3,3-difluoropyrrolidine | Standard electrophilic aromatic substitution. |
| Halogenation of Benzoyl Group | Br2, FeBr3 or Cl2, AlCl3 | 1-(3-Halobenzoyl)-3,3-difluoropyrrolidines | Standard electrophilic aromatic substitution. |
Table 1: Potential Derivatization Strategies for this compound
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of organic molecules in solution. For 1-benzoyl-3,3-difluoropyrrolidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding its molecular framework and conformational behavior.
Variable-Temperature ¹H and ¹³C NMR for Amide C-N Rotational Barriers
The amide bond in this compound exhibits partial double bond character due to resonance, which restricts rotation around the C-N bond. This restricted rotation often leads to the observation of distinct conformers, known as rotamers, at room temperature. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study the kinetics of this rotational process. semanticscholar.orgnih.gov
At low temperatures, the rotation around the amide bond is slow on the NMR timescale, resulting in separate signals for the protons and carbons of the two non-equivalent rotamers. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two sets of signals merge into a single, broad peak. nih.gov By analyzing the line shape changes of the NMR signals over a range of temperatures, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. ut.eenih.gov
For N-benzoylpyrrolidine derivatives, the rotational barrier is influenced by steric and electronic factors. rsc.org The presence of the two fluorine atoms at the 3-position of the pyrrolidine (B122466) ring in this compound can be expected to influence the rotational barrier compared to its non-fluorinated analog. Theoretical studies and experimental data on related N-benzoyl amides suggest that the energy barrier for this rotation typically falls in the range of 15-25 kcal/mol. nih.gov
Table 1: Illustrative Variable-Temperature NMR Data for Amide Rotational Barrier Analysis
| Temperature (°C) | Appearance of Pyrrolidine Ring Proton Signals | Exchange Rate (k) |
|---|---|---|
| 25 | Two distinct sets of multiplets | Slow |
| 70 | Broadening of signals | Intermediate |
| 100 | Coalescence into single set of broad signals | Fast |
| 120 | Sharpening of the single set of signals | Very Fast |
This table is illustrative and represents a typical progression of NMR signals for a compound with restricted amide bond rotation.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the chemical environment of fluorine atoms within a molecule. biophysics.org The chemical shift of the fluorine nuclei in this compound provides direct information about the electronic environment of the C-F bonds. The presence of two fluorine atoms on the same carbon (geminal fluorines) results in a single signal in the ¹⁹F NMR spectrum, assuming they are chemically equivalent.
However, the pyrrolidine ring is not planar and can adopt various puckered conformations. If the ring is in a fixed conformation or if the interconversion between conformations is slow on the NMR timescale, the two fluorine atoms can become diastereotopic and thus magnetically non-equivalent, leading to two separate signals. The coupling constants between the fluorine atoms (²JFF) and between fluorine and adjacent protons (²JFH and ³JFH) are also valuable for conformational analysis. nih.gov For instance, the magnitude of the ³JFH coupling constant can be related to the dihedral angle between the C-F and C-H bonds through the Karplus equation, providing insights into the puckering of the pyrrolidine ring. rsc.org
Table 2: Representative ¹⁹F NMR Data for this compound
| Parameter | Typical Value Range | Information Gained |
|---|---|---|
| Chemical Shift (δ) | -90 to -120 ppm (relative to CFCl₃) | Electronic environment of the fluorine atoms. ucsb.edu |
| ²JFF Coupling Constant | ~240-260 Hz | Geminal relationship of the fluorine atoms. |
| ³JFH Coupling Constant | 20-40 Hz | Dihedral angle and conformation of the pyrrolidine ring. |
These values are typical for gem-difluoro-substituted aliphatic rings and serve as a reference.
X-ray Crystallography for Solid-State Conformation Analysis
The crystal structure would confirm the geometry of the benzoyl group relative to the pyrrolidine ring and the puckering of the five-membered ring. The puckering of the pyrrolidine ring, often described by a pseudorotation phase angle, would be precisely defined. Furthermore, the orientation of the two fluorine atoms (axial or equatorial in a given conformation) can be definitively established. Intermolecular interactions, such as hydrogen bonding or π-stacking in the crystal lattice, can also be identified, providing insights into the solid-state packing of the molecules. researchgate.net
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| C-N Amide Bond Length | ~1.35 Å | Indicates partial double bond character. |
| C-F Bond Length | ~1.38 Å | Typical length for a C-F bond in this environment. |
| Pyrrolidine Ring Pucker | Envelope or Twist | Describes the non-planar conformation of the ring. |
This table presents hypothetical data that would be obtained from an X-ray crystallographic analysis.
Application of Chiroptical Methods for Stereochemical Assignment
While this compound itself is achiral, the introduction of a substituent at a different position on the pyrrolidine ring would render it chiral. In such cases, chiroptical methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) would be crucial for assigning the absolute configuration of the stereocenters. acs.org
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. ens-lyon.fr The resulting spectrum, known as an ECD spectrum, is highly sensitive to the spatial arrangement of chromophores and functional groups. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. acs.org
VCD, the vibrational counterpart of ECD, measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry based on the vibrational modes of the molecule. Both ECD and VCD are powerful, non-destructive techniques for the stereochemical elucidation of chiral molecules. springernature.com
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure and predict the reactivity of compounds like 1-benzoyl-3,3-difluoropyrrolidine. naturalspublishing.com
Theoretical Prediction of Reaction Pathways and Transition States
Quantum chemical calculations can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying stable intermediates and the transition states that connect them. For instance, the Artificial Force Induced Reaction (AFIR) method can be used to explore reaction path networks. scienceopen.com By calculating the energies of various conformations and transition states, researchers can predict the most likely pathways for reactions involving this compound. These calculations provide insights into the kinetic and thermodynamic favorability of different reaction channels.
Analysis of Fluorine Effects on Conformation and Electron Distribution
Quantum chemical calculations can quantify these effects. Natural Bond Orbital (NBO) analysis, for example, can reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the C-F bonds (nN→σ*CF). beilstein-journals.org This anomeric effect can significantly stabilize certain conformations. beilstein-journals.org The table below illustrates the impact of fluorine substitution on the conformational preferences of the pyrrolidine (B122466) ring.
| Feature | Effect of Difluorination |
| Ring Pucker | The presence of the gem-difluoro group restricts the puckering of the pyrrolidine ring, favoring specific envelope or twist conformations. |
| Amide Bond Rotation | The electronic effects of the fluorine atoms can influence the rotational barrier of the N-benzoyl group. |
| Dipole Moment | The strong electronegativity of fluorine leads to a significant molecular dipole moment, influencing intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. nih.govnih.gov By simulating the motion of atoms based on a given force field, MD can reveal the accessible conformations and the transitions between them. nih.gov For this compound, MD simulations can map out the free energy landscape, identifying the most stable conformational states and the energy barriers separating them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.
Computational Approaches for Predicting Molecular Stability and Reactivity
Computational methods can be used to predict the thermodynamic stability and chemical reactivity of this compound. nih.gov DFT calculations can provide accurate estimates of the enthalpy of formation and bond dissociation energies. mdpi.com Reactivity indices, derived from the electronic structure, can predict the most likely sites for nucleophilic or electrophilic attack. These computational predictions are valuable for guiding synthetic efforts and understanding the molecule's potential chemical transformations.
Machine Learning Applications in Fluorinated Compound Design and Property Prediction
Machine learning (ML) is increasingly being used to accelerate the discovery and design of new molecules with desired properties. mit.edudtu.dk In the context of fluorinated compounds, ML models can be trained on existing data to predict properties such as solubility, binding affinity, and metabolic stability. researchgate.netbham.ac.uk These models can learn complex structure-property relationships that are not immediately obvious from traditional analysis. google.com For example, a quantitative structure-property relationship (QSPR) model could be developed to predict the biological activity of a series of this compound analogs based on their structural features. dtu.dk This approach can significantly reduce the time and cost associated with synthesizing and testing new compounds.
Role As a Synthetic Building Block and Scaffold in Advanced Organic Synthesis
Construction of Complex Molecular Architectures Utilizing the Difluoropyrrolidine Scaffold
The 3,3-difluoropyrrolidine (B39680) scaffold, often accessed via its N-benzoyl derivative, is a key component in the synthesis of complex, biologically active molecules. The gem-difluorinated five-membered ring is a privileged motif in modern drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the pKa of the pyrrolidine (B122466) nitrogen, which can be critical for binding to biological targets.
A significant application of this scaffold is in the creation of inhibitors for enzymes such as Dipeptidyl Peptidase-4 (DPP-4), which are important targets for the treatment of type 2 diabetes. The synthesis of these inhibitors often involves the coupling of the 3,3-difluoropyrrolidine core with other heterocyclic or aromatic fragments. In such synthetic sequences, 1-benzoyl-3,3-difluoropyrrolidine can serve as a key intermediate. The benzoyl group protects the pyrrolidine nitrogen during the initial synthetic steps and can be removed later in the sequence to allow for further elaboration.
For instance, the synthesis of complex heterocyclic systems, such as pyrazole-containing DPP-4 inhibitors, can utilize the difluoropyrrolidine unit to form the core of the final molecule. While specific public-domain literature detailing the direct use of this compound is focused on its role as a precursor, the construction of analogous complex molecules, like fluorinated nucleoside antivirals, often employs benzoyl-protected fluorinated sugar intermediates. nih.gov This highlights a common strategy where a benzoyl group provides protection and stability during the assembly of intricate molecular frameworks. mdpi.com
Utility in Scaffold-Based Library Synthesis for Chemical Space Exploration
Scaffold-based library synthesis is a powerful strategy in medicinal chemistry for exploring the chemical space around a core molecular structure to identify compounds with improved activity, selectivity, and pharmacokinetic properties. The 3,3-difluoropyrrolidine skeleton is an ideal scaffold for such endeavors due to its conformational rigidity and the desirable properties conferred by the fluorine atoms.
Starting from this compound, deprotection of the nitrogen reveals the secondary amine of 3,3-difluoropyrrolidine, which can then be subjected to a wide range of diversification reactions. This allows for the systematic introduction of various substituents (R-groups) to probe structure-activity relationships (SAR). Combinatorial chemistry techniques can be applied to rapidly generate a large number of analogs. nih.govnih.gov For example, a library of amides can be created by reacting the deprotected pyrrolidine with a diverse set of carboxylic acids. Alternatively, reductive amination with various aldehydes and ketones can produce a library of N-substituted derivatives.
The table below illustrates a hypothetical library design based on the 3,3-difluoropyrrolidine scaffold for the exploration of chemical space, for example, in the context of developing new enzyme inhibitors.
| Scaffold | Reaction Type | R-Group Source | Resulting Structure | Potential Target Class |
|---|---|---|---|---|
| 3,3-Difluoropyrrolidine | Amidation | Substituted Benzoic Acids | F2-Pyrrolidine-CO-Aryl | Proteases, Kinases |
| 3,3-Difluoropyrrolidine | Reductive Amination | Heterocyclic Aldehydes | F2-Pyrrolidine-CH2-Heterocycle | GPCRs, Ion Channels |
| 3,3-Difluoropyrrolidine | Sulfonylation | Aryl Sulfonyl Chlorides | F2-Pyrrolidine-SO2-Aryl | Enzymes, Nuclear Receptors |
| 3,3-Difluoropyrrolidine | Urea Formation | Isocyanates | F2-Pyrrolidine-CO-NH-R | Kinases, Hydrolases |
This systematic approach allows researchers to map the chemical space around the core scaffold, leading to the identification of novel compounds with therapeutic potential. researchgate.netrsc.org
Application in Total Synthesis of Complex Molecules and Analogs
While this compound is a valuable building block, its application is more prominently documented in the synthesis of synthetic, medicinally relevant molecules rather than in the total synthesis of complex natural products. chim.itrsc.orgnih.gov The total synthesis of natural products often involves intricate stereochemical challenges and the construction of unique ring systems for which other starting materials may be more suitable.
However, the principles of using protected, functionalized building blocks are central to all complex synthesis. The role of this compound is primarily as an intermediate in multi-step syntheses of non-natural, complex molecules designed to interact with specific biological targets. For example, in the synthesis of analogs of existing drugs or novel therapeutic agents, this compound provides a pre-formed, gem-difluorinated pyrrolidine ring system. This obviates the need for potentially challenging fluorination and cyclization steps late in a synthetic sequence.
The synthesis of various classes of antiviral agents, for example, relies heavily on fluorinated heterocyclic building blocks. nih.govmdpi.com The strategic incorporation of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. Therefore, while not a common starting point for natural product synthesis, this compound and the scaffold it provides are highly relevant in the synthesis of complex synthetic molecules and analogs for pharmaceutical research.
Chiral Building Block Applications in Stereoselective Synthesis
The this compound molecule itself is achiral. However, it can be a crucial component in stereoselective syntheses to create chiral molecules. The introduction of substituents at the C2 or C5 positions of the pyrrolidine ring generates chiral centers. The N-benzoyl group can play a significant role in directing the stereochemical outcome of these reactions.
The bulky and planar nature of the benzoyl group can provide facial bias, sterically hindering one face of the pyrrolidine ring and directing an incoming reagent to the opposite face. This is a common strategy in asymmetric synthesis to achieve high levels of diastereoselectivity. For example, in the alkylation of an enolate derived from an N-benzoyl-pyrrolidinone, the benzoyl group can direct the approach of the electrophile.
Furthermore, if a chiral version of this compound were synthesized (for instance, with a chiral substituent at another position), the existing stereocenter, in conjunction with the N-benzoyl group, would strongly influence the stereochemical course of subsequent transformations. The stereoselective synthesis of densely substituted pyrrolidines is a testament to the power of using N-substituents to control the formation of new stereocenters. mdpi.comCurrent time information in Bangalore, IN. While specific examples detailing the stereodirecting effect of the N-benzoyl group on a 3,3-difluoropyrrolidine ring are not abundant in general literature, the principle is a well-established tool in the stereoselective synthesis of pyrrolidine derivatives and other nitrogen-containing heterocycles. researchgate.net
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Fluorination Methodologies
The synthesis of fluorinated heterocyclic compounds like 1-Benzoyl-3,3-difluoropyrrolidine has traditionally relied on methods that can be hazardous and costly. cam.ac.uk The future of fluorination chemistry is geared towards developing safer, more efficient, and environmentally benign processes. A major focus is on "late-stage fluorination," where fluorine is introduced at a later step in a synthetic sequence. rsc.org This approach allows for the diversification of complex molecules without the need to carry the fluorine atom through a lengthy synthesis.
Recent breakthroughs include the development of novel catalysts that can perform fluorination with high selectivity and under mild conditions. sciencedaily.comeuropeanpharmaceuticalreview.com For instance, researchers have designed streamlined, enzyme-mimicking molecules that can convert safe and affordable fluoride (B91410) salts into fluorinated organic products. sciencedaily.comeuropeanpharmaceuticalreview.com These catalysts are smaller and more versatile than naturally occurring fluorinating enzymes. sciencedaily.com
Palladium-catalyzed reactions are also at the forefront of new fluorination technologies. scispace.com Methods for the fluorination of aryl triflates and the use of palladium fluoride complexes synthesized from potassium fluoride (KF) represent significant advancements. scispace.com These methods offer improved yields and applicability to a wider range of substrates. scispace.com
Table 1: Emerging Fluorination Methodologies
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Enzyme-Mimicking Catalysts | Small molecule catalysts that mimic the function of complex fluorinating enzymes. | High selectivity, use of safe fluoride sources, broad substrate scope. sciencedaily.comeuropeanpharmaceuticalreview.com |
| Late-Stage Fluorination | Introduction of fluorine atoms in the final steps of a synthetic route. | Rapid access to diverse fluorinated analogues, efficient exploration of structure-activity relationships. rsc.org |
| Palladium-Catalyzed Fluorination | Use of palladium complexes to catalyze the formation of C-F bonds. | High yields, applicability to electron-poor and sterically hindered substrates. scispace.com |
| Photocatalytic Fluorination | Utilization of light to drive fluorination reactions. | Mild reaction conditions, access to unique reactivity. nih.gov |
Exploration of Unprecedented Reactivity Patterns of Difluoropyrrolidines
The gem-difluoro group in this compound significantly influences the reactivity of the pyrrolidine (B122466) ring. The strong electron-withdrawing nature of the fluorine atoms can alter the electron density of neighboring atoms, leading to unique chemical transformations. nih.gov Future research will likely focus on harnessing this altered reactivity to develop novel synthetic methodologies.
Studies on analogous gem-difluorinated cycloalkanes have shown that these compounds exhibit distinct reactivity profiles compared to their non-fluorinated counterparts. For example, in the Minisci reaction, gem-difluorinated cycloalkyl trifluoroborates display significantly higher oxidation potentials. nih.govacs.org This suggests that difluoropyrrolidines could participate in unique radical-based C-H functionalization reactions, allowing for the direct attachment of various substituents to the heterocyclic core. nih.gov
Furthermore, the chemistry of gem-difluoroalkenes, which can be seen as related structures, has revealed pathways for fluorine-retentive functionalization to create new C-CF2 bonds. researchgate.net Exploring similar transformations with difluoropyrrolidine derivatives could open up new avenues for creating complex fluorinated molecules. The ring-opening transformations of gem-difluorocyclopropanes also provide a model for potential C-C bond cleavage and functionalization reactions in strained difluoropyrrolidine systems. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch flask, is becoming an increasingly important tool in modern organic synthesis. mit.edursc.org This technology is particularly well-suited for fluorination reactions, which often involve hazardous reagents and exothermic processes. cam.ac.ukvapourtec.com The use of flow reactors enhances safety by minimizing the volume of hazardous material at any given time and allows for precise control over reaction parameters such as temperature and pressure. mit.eduresearchgate.net
The integration of flow chemistry with the synthesis of difluoropyrrolidines can lead to more efficient, scalable, and safer manufacturing processes. mit.edu For example, reagents like N,N-diethylaminosulfur trifluoride (DAST), a common but hazardous fluorinating agent, can be used more safely in a continuous flow setup. cam.ac.uk Flow systems also enable the use of fluorinated greenhouse gases as feedstock for fluoroalkylation reactions, which is challenging under standard batch conditions. mit.edursc.org
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new difluoropyrrolidine derivatives. These platforms can perform numerous reactions in parallel, rapidly generating libraries of compounds for biological screening.
Table 2: Advantages of Flow Chemistry in Fluorination
| Feature | Benefit | Relevance to Difluoropyrrolidine Synthesis |
|---|---|---|
| Enhanced Safety | Small reaction volumes and contained systems reduce the risk of handling hazardous reagents. | Safer use of aggressive fluorinating agents like DAST. cam.ac.uk |
| Precise Control | Accurate control over temperature, pressure, and stoichiometry. | Improved reaction yields and selectivity. mit.edu |
| Scalability | Reactions can be scaled up by running the system for a longer time or by using larger reactors. | Facilitates the transition from laboratory-scale synthesis to industrial production. mit.edu |
| Gas-Liquid Reactions | Improved interfacial contact between gases and liquids. | Enables the use of gaseous fluorinated reagents. mit.edursc.org |
Advanced Computational Modeling for De Novo Design and Mechanistic Prediction
Computational chemistry is playing an increasingly vital role in the design of new molecules and the elucidation of reaction mechanisms. For a compound like this compound, computational tools can be used to predict its properties and to design new derivatives with enhanced biological activity.
De novo drug design, which involves creating novel molecular structures from scratch, is being revolutionized by artificial intelligence and machine learning. youtube.com Chemical language models (CLMs), inspired by natural language processing, can learn the "grammar" of chemical structures and generate new molecules with desired properties. youtube.com These models can be trained on large datasets of known bioactive compounds to design novel difluoropyrrolidine derivatives with a high probability of being active against a specific biological target.
Computational methods, such as quantum mechanics, are also crucial for understanding the mechanisms of fluorination reactions. europeanpharmaceuticalreview.com By modeling the transition states and intermediates of a reaction, chemists can gain insights into how a catalyst works and how to optimize it for better performance. europeanpharmaceuticalreview.com This computer-aided design approach reduces the need for time-consuming trial-and-error experimentation and accelerates the development of new synthetic methods. europeanpharmaceuticalreview.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Benzoyl-3,3-difluoropyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous pyrrolidine derivatives are synthesized by heating fluorinated benzaldehyde derivatives with amines in polar aprotic solvents (e.g., DMF) at 150°C for 20 hours, followed by extraction and purification via column chromatography . Key parameters include solvent choice (DMF enhances reactivity), stoichiometric ratios of reactants, and reaction time. Yields >90% are achievable when monitored by TLC for reaction completion. Potassium carbonate is often used as a base to deprotonate intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and F NMR are critical for confirming substituent positions. For instance, δ ~3.30–3.33 ppm in H NMR corresponds to pyrrolidine protons, while fluorine atoms in difluorinated positions show distinct coupling patterns .
- Elemental Analysis : Confirms empirical formula consistency (e.g., %N deviation <0.5% indicates purity) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities using ethyl acetate/hexane mobile phases .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR or mass spectrometry) for this compound derivatives be resolved?
- Methodological Answer : Contradictions may arise from dynamic stereochemistry or solvent effects. For example, pyrrolidine ring puckering can cause splitting in H NMR signals. To resolve this:
- Perform variable-temperature NMR to assess conformational stability.
- Use 2D NMR (e.g., COSY, NOESY) to confirm spatial relationships between protons .
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or fragmentation anomalies.
Q. What experimental design strategies (e.g., factorial design) are optimal for optimizing reaction parameters in this compound synthesis?
- Methodological Answer : Factorial design reduces trial-and-error inefficiency. For example:
- Variables : Temperature (100–150°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0–10 mol%).
- Response Surface Methodology (RSM) : Identifies nonlinear interactions between variables. A central composite design (CCD) with 3–5 levels per variable can model yield vs. parameter relationships .
- Validation : Confirm predicted optimal conditions (e.g., 140°C, 8 mol% catalyst) with triplicate experiments to ensure reproducibility .
Q. How can computational methods (e.g., quantum chemistry) guide the design of this compound derivatives with enhanced reactivity?
- Methodological Answer :
- Reaction Path Search : Density Functional Theory (DFT) calculations predict transition states and activation energies for fluorination steps. For instance, B3LYP/6-31G* basis sets model electronic effects of fluorine substituents .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMF’s role in stabilizing intermediates) .
- Feedback Loop : Integrate experimental yields with computational data to refine reaction pathways (ICReDD’s approach) .
Q. What role do substituent electronic effects (e.g., fluorine vs. methyl groups) play in the stability of this compound under acidic/basic conditions?
- Methodological Answer : Fluorine’s electronegativity increases ring strain resistance and reduces basicity.
- pKa Determination : Titrate pyrrolidine derivatives in aqueous HCl/NaOH to measure basicity shifts. Fluorine’s inductive effect lowers pKa by ~1–2 units compared to non-fluorinated analogs .
- Stability Studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% RH). Difluorinated pyrrolidines show <5% decomposition after 4 weeks, whereas non-fluorinated analogs degrade >15% .
Data Interpretation and Validation
Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or oxidized species).
- Mechanistic Re-evaluation : Re-examine DFT-predicted pathways for overlooked intermediates.
- Scale-Up Adjustments : Pilot studies at 1–10 mmol scale often reveal mass transfer limitations not evident in small-scale computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
